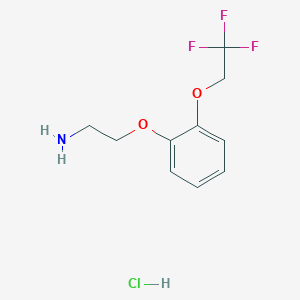

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride

描述

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a synthetic organic compound characterized by a phenoxy-ethanamine backbone substituted with a trifluoroethoxy group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The molecular formula is C₁₀H₁₁ClF₃NO₂, with a molecular weight of 289.65 g/mol (free base: C₁₀H₁₀F₃NO₂, MW 253.19 g/mol; HCl adds 36.46 g/mol). Its structure features a trifluoroethoxy (-OCH₂CF₃) group, which imparts metabolic stability and lipophilicity, and a primary amine (-NH₂) that facilitates interactions with biological targets .

属性

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14;/h1-4H,5-7,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCGPVXXISCUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride typically begins with 2-nitrochlorobenzene as the starting material. The process involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This method is noted for its convenience and cost-effectiveness in producing the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amines, while oxidation reactions produce oxides.

科学研究应用

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a chemical compound with a trifluoroethoxy group attached to a phenoxy moiety and an ethanamine backbone. Its primary application lies in its use as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the α1-adrenoceptor. The molecular formula of this compound is C10H12F3ClN, with a molecular weight of approximately 235.203 g/mol.

Scientific Research Applications

α1-Adrenoceptor Antagonist

this compound functions as an α1-adrenoceptor antagonist. This is especially useful in treating benign prostatic hyperplasia (BPH), where it helps to ease urinary symptoms by relaxing smooth muscles in the bladder neck and prostate. Research has shown that the compound is selective for the α1A subtype of adrenoceptors, which increases its therapeutic efficacy and minimizes blood pressure-related side effects.

Synthesis of Pharmaceutical Compounds

The compound is mainly used as an intermediate in synthesizing pharmaceutical compounds, especially those that act on adrenergic receptors. Its derivatives are used to develop medications for various conditions. It is also a valuable tool in medicinal chemistry for designing new therapeutic agents due to its unique chemical properties.

Medicinal Chemistry

Interaction studies have demonstrated that this compound has a significant selectivity for α1A-adrenoceptors compared to other subtypes. Its lipophilic nature, enhanced by the trifluoroethoxy group, allows it to penetrate biological membranes effectively. This characteristic enhances its potential therapeutic applications and reduces unwanted side effects that are usually linked to non-selective adrenergic antagonists.

Improved Synthesis Process

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol can be synthesized using less expensive starting materials and reagents like pyrocatechol and aluminum chloride . This compound is also used in the synthesis of a1 adrenoceptor blockers like silodosin . The improved processes are expected to produce intermediates and final products with superior yield and purity .

Structural Similarities

Several compounds share structural similarities with this compound. These include:

- Silodosin: A selective α1A-adrenoceptor antagonist developed for treating BPH.

- Alfuzosin: A non-selective α1-adrenoceptor antagonist with broader receptor activity.

- Tamsulosin: A selective α1A-adrenoceptor antagonist with a different sulfonamide structure.

作用机制

The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride involves its interaction with α1-adrenoceptors. By binding to these receptors, it inhibits their activity, leading to the relaxation of smooth muscles in the prostate and bladder neck. This action helps alleviate symptoms of benign prostatic hyperplasia .

相似化合物的比较

Key Observations :

- The target compound has a higher molecular weight than simpler analogs (e.g., 2,2,2-Trifluoroethylamine hydrochloride) due to its extended phenoxy-trifluoroethoxy substituent.

Functional and Pharmacological Comparisons

- Dopamine Hydrochloride (): A neurotransmitter analog with a catecholamine structure; contrasts with the trifluoroethoxy compound in polarity and receptor targets .

- Thiophene Fentanyl Hydrochloride (): An opioid analog highlighting how ethanamine backbones can be tailored for receptor specificity, though toxicity varies .

生物活性

Overview

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride (CAS Number: 751476-91-2) is a chemical compound with significant biological activity, primarily as an antagonist of the α1-adrenoceptor. This compound is notable for its role in the synthesis of silodosin, a medication used to treat benign prostatic hyperplasia (BPH). The molecular formula for this compound is C10H13ClF3NO2, and it has a molecular weight of 235.20 g/mol.

The primary mechanism of action for this compound involves the following:

- Target Receptor : The compound selectively binds to the α1-adrenoceptor , inhibiting its activation by endogenous catecholamines such as norepinephrine.

- Biochemical Pathways : This antagonistic action leads to the modulation of adrenergic signaling pathways, which are crucial in regulating smooth muscle contraction in the prostate and bladder neck. By blocking these receptors, the compound promotes relaxation of smooth muscle, thereby improving urine flow in patients suffering from BPH .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Smooth Muscle Relaxation : By inhibiting α1-adrenoceptors, the compound reduces smooth muscle contraction in the prostate and bladder neck, alleviating urinary symptoms associated with BPH.

- Potential Side Effects : While effective, antagonism of α1-adrenoceptors can lead to side effects such as orthostatic hypotension and dizziness due to vasodilation effects .

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in animal models:

- A study indicated that administration of silodosin significantly reduced urethral contraction induced by phenylephrine in anesthetized rats. The effective dosage for a 50% reduction in contraction was approximately to .

- Another investigation highlighted that inflammation during drug therapy could synergistically enhance the drug's effects, leading to potential liver injury in certain contexts .

Biochemical Analysis

The compound has been analyzed for its biochemical properties and interactions:

- Cellular Effects : It has been shown to influence cellular signaling pathways related to α1-adrenoceptor inhibition. This modulation can alter gene expression and cellular metabolism, impacting smooth muscle function.

- Subcellular Localization : Understanding where this compound localizes within cells is crucial for elucidating its mechanism of action. Targeting signals and post-translational modifications guide its distribution within specific organelles.

Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClF3NO2 |

| Molecular Weight | 235.20 g/mol |

| CAS Number | 751476-91-2 |

| Mechanism of Action | α1-Adrenoceptor Antagonist |

| Primary Application | Treatment of Benign Prostatic Hyperplasia |

常见问题

Q. What are the established synthetic routes for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride, and what are their key intermediates?

A novel synthesis utilizes 2-nitrochlorobenzene as the starting material, proceeding through O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. This route is advantageous for its scalability and intermediate accessibility, particularly for producing Silodosin, an α1-adrenoceptor antagonist . Alternative methods may involve trifluoroethoxy group introduction via nucleophilic substitution or coupling reactions, with hydrochloride salt formation as the final step .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

High-Performance Liquid Chromatography (HPLC) is standard for quantifying impurities, while Gas Chromatography (GC) validates method robustness. Mass Spectrometry (MS) confirms molecular identity via accurate mass measurement. Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves structural features, such as trifluoroethoxy (-OCF₃) and ethanamine backbone signals .

Q. What functional groups in this compound drive its reactivity and biological interactions?

The trifluoroethoxy group (-OCF₃) enhances electrophilicity and metabolic stability, while the phenoxy-ethanamine backbone facilitates hydrogen bonding with biological targets. The hydrochloride salt improves aqueous solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can researchers address solubility challenges in non-polar solvents during experimental design?

While the hydrochloride salt improves water solubility, non-polar solvents (e.g., DCM, ether) may require neutralization of the amine group. Co-solvent systems (e.g., water:acetonitrile) or ion-pair reagents (e.g., trifluoroacetic acid) can optimize solubility for reactions or biological assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

Catalyst selection (e.g., palladium for coupling reactions), temperature control during exothermic steps (e.g., diazotization), and continuous flow systems improve yield and reproducibility. Evidence from industrial-scale analogs highlights high-pressure reactors for efficient etherification .

Q. How should conflicting biological activity data be interpreted across studies?

Discrepancies may arise from substituent variations in analogs (e.g., chloro vs. fluoro groups) or assay conditions. For example, trifluoroethoxy groups may enhance receptor binding affinity compared to ethoxy analogs, but off-target effects require dose-response validation .

Q. What computational modeling approaches predict structure-activity relationships (SAR) for this compound?

Density Functional Theory (DFT) calculates electrostatic potentials of the trifluoroethoxy group, while molecular docking simulations model interactions with adrenergic receptors. Comparative studies with Silodosin analogs validate binding poses .

Q. How do researchers resolve contradictions in purity analysis between HPLC and GC data?

HPLC detects polar impurities (e.g., unreacted intermediates), whereas GC identifies volatile byproducts. Cross-validation with NMR and elemental analysis ensures comprehensive purity assessment. For example, residual solvents may appear in GC but not HPLC .

Q. What are the critical scale-up challenges in transitioning from lab to industrial production?

Key challenges include controlling exothermic reactions (e.g., trifluoroethylation) and minimizing waste. Industrial protocols for similar compounds use continuous flow systems and in-line purification (e.g., scavenger resins) to enhance efficiency .

Q. How can isosteric replacements of the trifluoroethoxy group modulate pharmacological properties?

Replacing -OCF₃ with -OCH₂CF₃ or -OCF₂H alters lipophilicity and metabolic stability. Comparative studies with 2-(3-chloro-4-fluorophenoxy)ethylamine hydrochloride reveal substituent-dependent shifts in receptor binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。